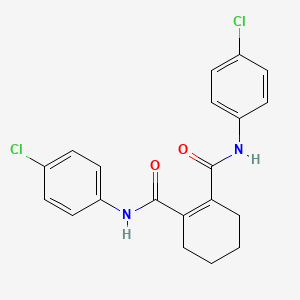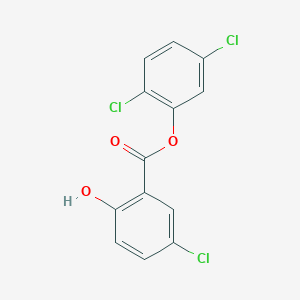
2,5-Dichlorophenyl 5-chloro-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichlorophenyl 5-chloro-2-hydroxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two chlorine atoms on the phenyl ring and a hydroxyl group on the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorophenyl 5-chloro-2-hydroxybenzoate typically involves the esterification of 2,5-dichlorophenol with 5-chloro-2-hydroxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorophenyl 5-chloro-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester bond can be reduced to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 5-chloro-2-hydroxybenzophenone.
Reduction: Formation of 2,5-dichlorophenyl 5-chloro-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted phenyl esters depending on the nucleophile used.
Scientific Research Applications
2,5-Dichlorophenyl 5-chloro-2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2,5-Dichlorophenyl 5-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The presence of chlorine atoms and the hydroxyl group can enhance its binding affinity to target proteins, thereby influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichlorophenyl 2-hydroxybenzoate
- 2,4-Dichlorophenyl 5-chloro-2-hydroxybenzoate
- 2,5-Dichlorophenyl 4-hydroxybenzoate
Uniqueness
2,5-Dichlorophenyl 5-chloro-2-hydroxybenzoate is unique due to the specific positioning of the chlorine atoms and the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The presence of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
Properties
CAS No. |
88599-56-8 |
|---|---|
Molecular Formula |
C13H7Cl3O3 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
(2,5-dichlorophenyl) 5-chloro-2-hydroxybenzoate |
InChI |
InChI=1S/C13H7Cl3O3/c14-7-2-4-11(17)9(5-7)13(18)19-12-6-8(15)1-3-10(12)16/h1-6,17H |
InChI Key |
AUUNODVKNQHFRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)OC2=C(C=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


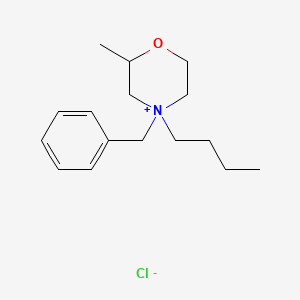
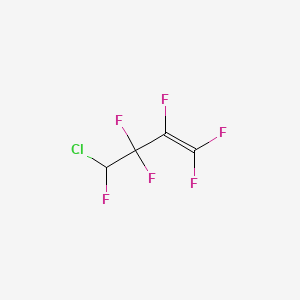
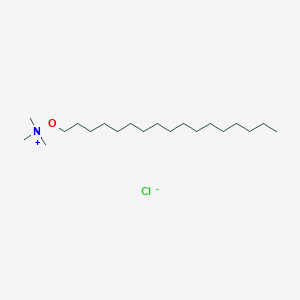
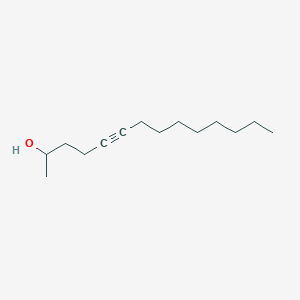
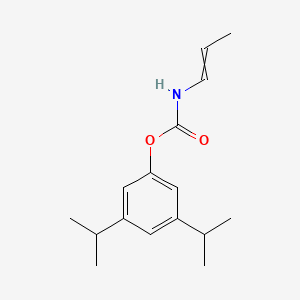
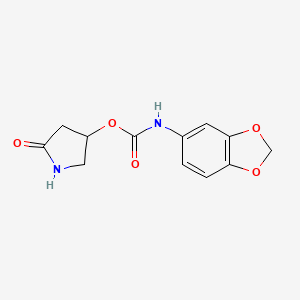
![2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14382968.png)
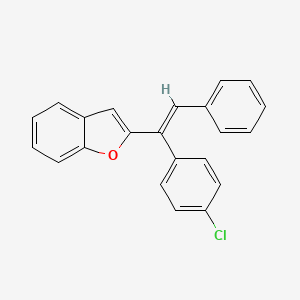
![3-[Bis(methylsulfanyl)methyl]furan](/img/structure/B14382974.png)
![2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14382982.png)
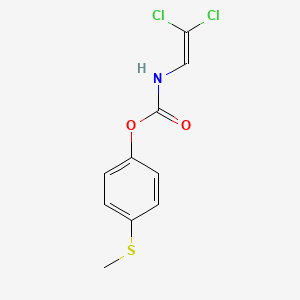
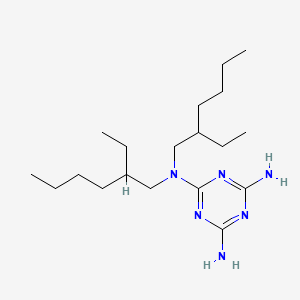
![Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate](/img/structure/B14383005.png)
